molecular formula C18H21NO4S B2748256 4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine CAS No. 946292-14-4

4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2748256
CAS No.: 946292-14-4
M. Wt: 347.43
InChI Key: OCLPDZHIYXBQLM-UHFFFAOYSA-N
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Description

4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a methoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and 2-phenylmorpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 4-((2-Hydroxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine.

    Reduction: 4-((2-Methoxy-5-methylphenyl)thio)-2-phenylmorpholine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methoxyphenyl)sulfonyl)-2-phenylmorpholine
  • 4-((2-Methylphenyl)sulfonyl)-2-phenylmorpholine
  • 4-((2-Methoxy-5-chlorophenyl)sulfonyl)-2-phenylmorpholine

Uniqueness

4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-8-9-16(22-2)18(12-14)24(20,21)19-10-11-23-17(13-19)15-6-4-3-5-7-15/h3-9,12,17H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLPDZHIYXBQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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